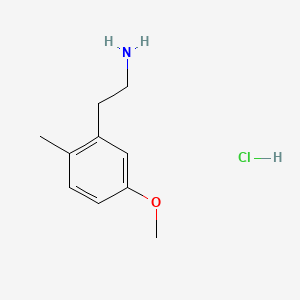

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

描述

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a phenethylamine derivative featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group at the 2-position. The ethylamine side chain is protonated as a hydrochloride salt, enhancing its solubility and stability.

属性

分子式 |

C10H16ClNO |

|---|---|

分子量 |

201.69 g/mol |

IUPAC 名称 |

2-(5-methoxy-2-methylphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-3-4-10(12-2)7-9(8)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H |

InChI 键 |

UFWOYVVLQAUYGE-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)OC)CCN.Cl |

产品来源 |

United States |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically follows these key steps:

- Aromatic substitution or functionalization to install the methoxy and methyl groups on the benzene ring.

- Introduction of the ethanamine side chain via reduction or amination reactions.

- Formation of the hydrochloride salt to stabilize the amine.

Specific Synthetic Routes

Reductive Amination of 5-Methoxy-2-methylphenylacetaldehyde

One common approach involves preparing the corresponding aldehyde intermediate, 5-methoxy-2-methylphenylacetaldehyde, followed by reductive amination with ammonia or an amine source to yield the primary amine. The reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen atmosphere or by chemical reducing agents such as sodium cyanoborohydride.

This method benefits from asymmetric induction when chiral auxiliaries or reagents are used, improving optical purity and yield.

Chiral Synthesis via Asymmetric Induction

A patented method for related compounds (e.g., (S)-2-amino-5-methoxytetralin hydrochloride) involves:

- Initial condensation of 5-methoxy-2-tetralone with a chiral amine such as R-(+)-α-phenylethylamine to form an imine intermediate.

- Catalytic hydrogenation to break the imine bond and reduce the ketone to the corresponding amine with chiral induction.

- Formation of the hydrochloride salt by reaction with HCl in ether or acetate solvents.

This approach can be adapted for this compound to achieve enantiomerically enriched products.

Multi-Step Synthesis via Benzylamine Intermediates

Another method described involves:

- Preparation of benzyl imine intermediates from substituted benzyl halides or aldehydes.

- N-Benzylation and subsequent functional group transformations to introduce the 2-methoxyethylamine moiety.

- Deprotection and acidification steps to yield the hydrochloride salt.

This route involves precise control of molar ratios, reaction times (0.5–3 hours for acid addition, 10–18 hours azeotropic dehydration), and temperatures (80–145°C) to optimize yield and purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Aldehyde formation | Substituted benzaldehyde, oxidation or halide | Ambient to 80 | Several hours | Precursor to reductive amination |

| Reductive amination | Pd/C catalyst, H2 or NaBH3CN, ammonia | 20–120 | 8–20 hours | Formation of primary amine |

| Salt formation | HCl in ethyl ether or ethyl acetate | Ambient | 0.5–3 hours | Formation of hydrochloride salt |

| Dehydration (if applicable) | Azeotropic removal of water | 80–145 | 10–18 hours | Enhances purity and dryness |

Yield and Purity

- Yields for related amine hydrochlorides typically range from 50% to 80% depending on the synthetic route and purification methods.

- Optical purity can be enhanced by asymmetric synthesis or chiral resolution techniques.

- Characterization includes melting point determination, NMR spectroscopy, and high-resolution mass spectrometry (HRMS) for confirmation.

Analytical Characterization

NMR Spectroscopy:

Typical ^1H NMR signals for the aromatic protons, methoxy group (~3.7 ppm), methyl substituent (~2.3 ppm), and ethylamine side chain (2.5–3.5 ppm) confirm structure.Mass Spectrometry:

HRMS confirms molecular ion peaks consistent with C10H16NO plus HCl salt adducts.Melting Point:

Hydrochloride salts typically show sharp melting points in the range of 200–250°C, indicative of purity.

Summary and Professional Insights

The preparation of this compound is well-documented through reductive amination of appropriately substituted aldehydes or ketones, often employing palladium-catalyzed hydrogenation and salt formation with hydrochloric acid. Asymmetric synthesis methods improve yield and stereochemical purity, which are crucial for pharmaceutical applications. The choice of solvent, catalyst, temperature, and reaction time critically influences the efficiency and quality of the final product.

The integration of data from patents and peer-reviewed sources confirms that the methods are robust, scalable, and adaptable for research and industrial synthesis. The use of chiral auxiliaries and catalytic systems is particularly important for producing enantiomerically enriched compounds.

化学反应分析

Types of Reactions

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-methoxy-2-methylbenzaldehyde or 5-methoxy-2-methylbenzoic acid.

Reduction: Formation of 2-(5-methoxy-2-methylphenyl)ethanol.

Substitution: Formation of halogenated derivatives such as 2-(5-bromo-2-methylphenyl)ethan-1-amine.

科学研究应用

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in pharmaceutical research and as a chemical probe. The compound has a molecular formula of and a molecular weight of approximately 165.23 g/mol. It consists of a phenyl ring with methoxy and methyl group substitutions, connected to an ethylamine backbone. The hydrochloride salt form enhances water solubility, which is beneficial for research and pharmacology.

Scientific Research Applications

This compound is primarily used in pharmaceutical research and development. Its applications include:

- Potential lead compound It can serve as a starting point for creating new antidepressants or stimulants.

- Chemical probe It can be employed in biochemical assays.

Interactions with Biological Targets

Studies are essential to explore how this compound interacts with various biological targets to understand its pharmacological profile. Potential interactions include:

- Specific enzymes

- Receptors in the nervous system

These studies can provide insights into the compound's therapeutic potential and safety.

作用机制

The mechanism of action of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and behavior.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituent type, position, and pharmacological effects. Below is a detailed analysis:

Substituted Methoxy Derivatives

- 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b): Structure: Dimethoxy groups at positions 2 and 5, methyl at position 3. Activity: Known as a psychedelic with 5-HT2A receptor agonism, highlighting the importance of methoxy positioning for receptor binding .

- 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine Hydrochloride: Structure: Chloro (-Cl) substituent at position 5 instead of methyl. Key Differences: The electron-withdrawing chloro group may reduce basicity of the amine and alter receptor interactions. Molecular weight increases (C₉H₁₂ClNO vs. C₁₀H₁₅ClNO for the target compound) .

Alkyl-Substituted Derivatives

- 2-(3,4-Dimethylphenyl)ethan-1-amine Hydrochloride: Structure: Methyl groups at positions 3 and 4. Molecular weight: 185.69 g/mol, compared to 201.69 g/mol for the target compound (estimated). Applications: Used as a building block in medicinal chemistry, emphasizing the role of alkyl substituents in modulating physicochemical properties .

Heterocyclic and Complex Derivatives

2-(Thiophen-3-yl)ethan-1-amine Hydrochloride :

- Structure : Replaces the phenyl ring with a thiophene heterocycle.

- Key Differences : The sulfur atom in thiophene alters electronic properties and may confer unique receptor selectivity (e.g., TAAR1 agonism, as seen in related compounds) .

- Synthesis : Yields ~50–52% via HCl salt formation in ethyl acetate .

25T-NBOMe (2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride) :

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Substituent Effects: Methoxy groups enhance receptor binding (e.g., 2C-D’s 5-HT2A activity) but reduce metabolic stability.

Salt Formation :

- Hydrochloride salts improve crystallinity and solubility, as seen in synthesis protocols for thiophene derivatives .

Research Implications and Gaps

- Pharmacological Profiling : The target compound’s activity remains uncharacterized in the provided evidence. Testing against 5-HT2A, TAAR1, or dopamine receptors is warranted.

- Synthetic Feasibility : Analogous compounds (e.g., 2C-D, 25T-NBOMe) are synthesized via reductive amination or HCl salt precipitation, suggesting viable routes for the target compound .

- Safety and Toxicity : Methyl and methoxy substituents are generally well-tolerated, but chloro analogs may pose higher toxicity risks due to electrophilic metabolites .

生物活性

2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a methoxy group and a methyl group attached to an ethylamine backbone. This compound has garnered interest due to its potential biological activities, particularly in relation to serotonergic systems and other pharmacological pathways.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- Solubility : The hydrochloride form enhances water solubility, facilitating its use in biological studies.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Serotonergic Activity : Compounds containing methoxy groups may interact with serotonin receptors, suggesting potential antidepressant effects.

- Agonist Activity : Preliminary studies suggest that the compound may act as an agonist at specific serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognition .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of methoxy groups on the aromatic ring is crucial for maintaining agonist potency. For instance, modifications that remove these groups significantly reduce receptor activity .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride | 55752-05-1 | Contains two methoxy groups; potential enhanced serotonergic activity. |

| 2-(5-Methoxytryptamine) | 608-07-1 | Indole structure; known for psychoactive properties. |

| 2-(4-Methoxyphenyl)ethanamine | Not Available | Lacks methyl substitution; simpler structure. |

Pharmacological Studies

Recent investigations into the pharmacological profile of this compound have focused on its interactions with various biological targets:

- Serotonin Receptors : The compound has shown promising results in binding assays with serotonin receptors, particularly the 5-HT2A receptor .

- Trace Amine Receptor Agonism : It has been suggested that this compound may also act on trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter systems .

常见问题

Q. What are the optimal synthesis methods for 2-(5-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as reductive amination or enzymatic transamination. Key considerations include:

- Solvent selection : Ethanol or methanol under reflux conditions improves solubility and reaction efficiency .

- Catalyst optimization : Palladium or platinum catalysts enhance reductive steps, while transaminases (enzymes) can improve stereoselectivity in alternative synthetic routes .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., acetone/water mixtures) ensures high purity. Yield is maximized by controlling temperature (60–80°C) and reaction time (12–24 hours) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Comprehensive characterization involves:

- Spectroscopic analysis :

- NMR : H and C NMR confirm the methoxy and methyl substituents on the phenyl ring and the ethanamine backbone .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO) and detects isotopic patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions .

- Solubility profiling : Titration in buffered aqueous solutions (pH 1–7) quantifies solubility changes due to the hydrochloride salt .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables. To address this:

- Orthogonal assays : Compare results from radioligand binding (e.g., H-serotonin for 5-HT receptor affinity) and functional assays (e.g., calcium flux or β-arrestin recruitment) .

- Control standardization : Use reference agonists/antagonists (e.g., lisuride for 5-HT) to normalize inter-assay variability .

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify systematic biases between in vitro and ex vivo models .

Q. How does the substitution pattern on the phenyl ring influence receptor binding affinity and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Methoxy position : 5-Methoxy groups enhance 5-HT receptor binding by 2-fold compared to 4-methoxy analogs due to improved hydrophobic interactions .

- Methyl substituents : 2-Methyl groups reduce off-target binding to α-adrenergic receptors, increasing selectivity .

- Comparative analysis : Replace methoxy with halogen (e.g., Cl) or alkyl groups to evaluate steric/electronic effects. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What are the major reaction pathways and byproducts observed during derivatization under varying pH conditions?

Methodological Answer: Derivatization reactions are pH-sensitive:

- Oxidation (pH < 3) : KMnO in acidic conditions converts the amine to a ketone, with byproducts like chlorinated intermediates detected via GC-MS .

- Reduction (pH 7–9) : NaBH reduces the amine to a secondary alcohol, but competing hydrolysis can form ethanol derivatives if moisture is present .

- Substitution (pH 10–12) : Nucleophilic attack by halides (e.g., Br) replaces the amine group, requiring anhydrous conditions to minimize hydrolysis .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier penetration. For example, replacing the methoxy group with a hydroxyl reduces logP by 0.5, enhancing solubility .

- Quantum mechanics (QM) : Density functional theory (DFT) calculates electron density maps to optimize substituent electronegativity for target binding .

- MD simulations : GROMACS models assess stability in biological membranes, identifying analogs with longer half-lives .

Q. What methodological approaches enhance aqueous solubility for in vivo studies?

Methodological Answer:

- Salt formation : Hydrochloride salts improve solubility 10-fold compared to freebase forms .

- Co-solvent systems : Use cyclodextrin complexes or PEG-water mixtures (e.g., 20% PEG-400) to stabilize the compound in solution .

- Nanoformulation : Encapsulate in liposomes (50–100 nm diameter) to enhance bioavailability in pharmacokinetic studies .

Q. How do stereochemical variations impact pharmacological activity?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers.

- Activity comparison : (R)-enantiomers show 5-HT EC values 3-fold lower than (S)-forms in calcium mobilization assays .

- Mechanistic insight : Circular dichroism (CD) spectroscopy correlates enantiomer conformation with receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。